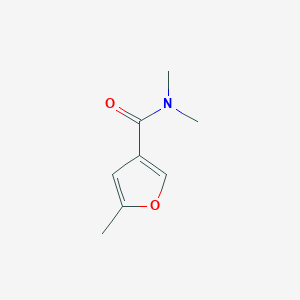
2-Methyl-4-(N,N-dimethylcarboxamido)furane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(N,N-dimethylcarboxamido)furane is an organic compound with the molecular formula C8H11NO2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a furan ring substituted with a methyl group and a dimethylcarboxamido group, making it a valuable target for various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(N,N-dimethylcarboxamido)furane typically involves the reaction of 2-methylfuran with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-4-(N,N-dimethylcarboxamido)furane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamido group to an amine group.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated and nitrated furan derivatives.
科学研究应用
2-Methyl-4-(N,N-dimethylcarboxamido)furane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-4-(N,N-dimethylcarboxamido)furane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Methylfuran: A simpler furan derivative without the carboxamido group.
4-(N,N-Dimethylcarboxamido)furan: Similar structure but without the methyl group on the furan ring.
Furan-2-carboxamide: A related compound with a carboxamide group on the furan ring
Uniqueness
2-Methyl-4-(N,N-dimethylcarboxamido)furane is unique due to the presence of both a methyl group and a dimethylcarboxamido group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
N,N,5-trimethylfuran-3-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-11-6)8(10)9(2)3/h4-5H,1-3H3 |
InChI 键 |
HRXCYSSZVUFCBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CO1)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


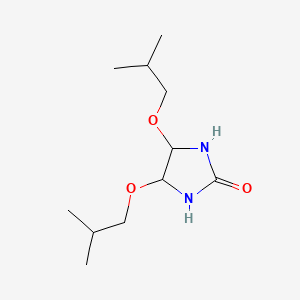


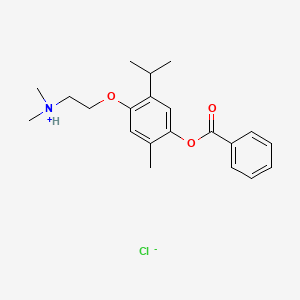
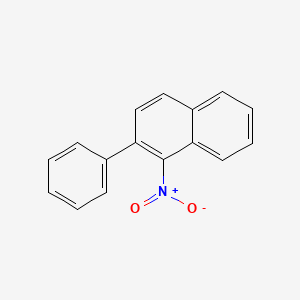
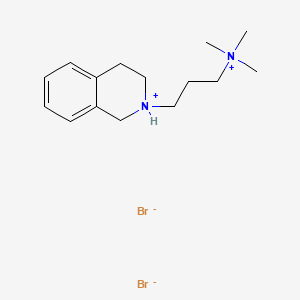
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
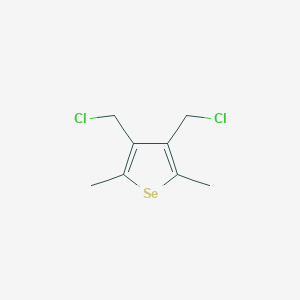
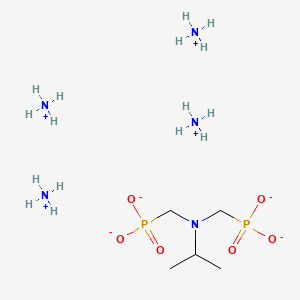
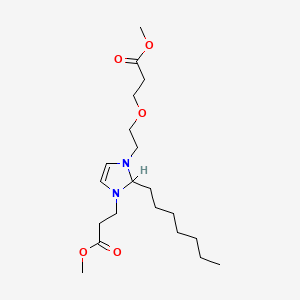
plumbane](/img/structure/B13771670.png)
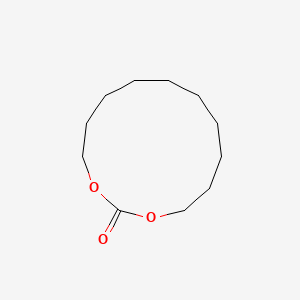
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

